Cas no 7737-40-8 (ethyl 2-ethoxypropanoate)
ethyl 2-ethoxypropanoate Chemical and Physical Properties
Names and Identifiers
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- Propanoic acid,2-ethoxy-, ethyl ester
- ETHYL 2-ETHOXYPROPIONATE
- 2-Aethoxy-propionsaeure-aethylester
- 2-ethoxyethyl acetate
- 2-ethoxy-propionic acid ethyl ester
- Acetic acid,ethoxy-,ethyl ester
- C2H5OCH2CO2Et
- Diethyl glycolate
- ethoxyacetic acid ethyl ester
- ethoxypropanoic acid,ethyl ester
- ethyl 2-ethoxyethanoate
- Ethyl ethoxyacetate
- ethyl ethoxypropionate
- O-Aethyl-milchsaeure-aethylester
- ethyl 2-ethoxypropanoate
- Propanoic acid,2-ethoxy-,ethyl ester
- 112889-45-9
- 7737-40-8
- EN300-138893
- 2-Ethoxypropionic acid ethyl ester
- NSC-61984
- FT-0735059
- NSC61984
- CS-0234133
- ethoxy ethyl propionate
- DTXSID80289573
- ethyl2-ethoxypropanoate
- SCHEMBL37035
-
- Inchi: 1S/C7H14O3/c1-4-9-6(3)7(8)10-5-2/h6H,4-5H2,1-3H3
- InChI Key: UHKJHMOIRYZSTH-UHFFFAOYSA-N
- SMILES: O(CC)C(C(=O)OCC)C
Computed Properties
- Exact Mass: 146.09400
- Monoisotopic Mass: 146.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53000
- LogP: 0.97450
ethyl 2-ethoxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-138893-0.1g |
ethyl 2-ethoxypropanoate |
7737-40-8 | 95% | 0.1g |
$42.0 | 2023-06-06 | |
| Enamine | EN300-138893-0.25g |
ethyl 2-ethoxypropanoate |
7737-40-8 | 95% | 0.25g |
$61.0 | 2023-06-06 | |
| Enamine | EN300-138893-0.5g |
ethyl 2-ethoxypropanoate |
7737-40-8 | 95% | 0.5g |
$108.0 | 2023-06-06 | |
| Enamine | EN300-138893-1.0g |
ethyl 2-ethoxypropanoate |
7737-40-8 | 95% | 1g |
$169.0 | 2023-06-06 | |
| Enamine | EN300-138893-2.5g |
ethyl 2-ethoxypropanoate |
7737-40-8 | 95% | 2.5g |
$332.0 | 2023-06-06 | |
| Enamine | EN300-138893-5.0g |
ethyl 2-ethoxypropanoate |
7737-40-8 | 95% | 5g |
$493.0 | 2023-06-06 | |
| Enamine | EN300-138893-10.0g |
ethyl 2-ethoxypropanoate |
7737-40-8 | 95% | 10g |
$733.0 | 2023-06-06 | |
| Aaron | AR0054N6-50mg |
bicyclo[2.2.1]hept-5-ene-2-methanol, 2-methyl- |
7737-40-8 | 95% | 50mg |
$65.00 | 2025-02-14 | |
| Aaron | AR0054N6-100mg |
bicyclo[2.2.1]hept-5-ene-2-methanol, 2-methyl- |
7737-40-8 | 95% | 100mg |
$83.00 | 2025-02-14 | |
| Aaron | AR0054N6-250mg |
bicyclo[2.2.1]hept-5-ene-2-methanol, 2-methyl- |
7737-40-8 | 95% | 250mg |
$109.00 | 2025-02-14 |
ethyl 2-ethoxypropanoate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on ethyl 2-ethoxypropanoate
Introduction to Ethyl 2-Ethoxypropanoate (CAS No. 7737-40-8)
Ethyl 2-ethoxypropanoate, a compound with the chemical formula C₆H₁₂O₃ and the CAS number 7737-40-8, is a versatile ester widely recognized for its applications in organic synthesis and industrial processes. This compound, also known as ethyl 2-(ethoxy-carbonyl)ethanoate, has garnered significant attention in recent years due to its role in the development of novel pharmaceuticals and agrochemicals. Its unique structural properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
The chemical structure of ethyl 2-ethoxypropanoate consists of an ethyl group attached to an ester functional group, which is further linked to a propanoate backbone. This configuration imparts a range of chemical reactivities that are exploited in various synthetic pathways. The ester group, in particular, is highly reactive and can participate in nucleophilic acyl substitution reactions, making it a crucial building block for the synthesis of more intricate organic compounds.
In recent years, ethyl 2-ethoxypropanoate has been extensively studied for its potential applications in drug development. Researchers have explored its utility as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound's ability to undergo facile functionalization allows chemists to introduce diverse substituents, enabling the creation of novel pharmacophores with enhanced biological activity. For instance, studies have demonstrated its role in the preparation of derivatives with potent anti-inflammatory properties, which are being investigated for their efficacy in treating chronic inflammatory conditions.
Furthermore, ethyl 2-ethoxypropanoate has found applications in the agrochemical industry, where it serves as a key intermediate in the synthesis of pesticides and herbicides. Its structural versatility allows for the development of compounds that exhibit high selectivity towards target pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices and eco-friendly chemical solutions.
The industrial production of ethyl 2-ethoxypropanoate typically involves the reaction between ethanol and propanoic acid under acidic conditions. This process is well-established and can be optimized for high yields and purity. The compound's stability under various storage conditions makes it a reliable raw material for industrial applications. Additionally, advancements in catalytic processes have improved the efficiency of its synthesis, reducing energy consumption and waste generation.
From a research perspective, ethyl 2-ethoxypropanoate continues to be a subject of interest due to its potential role in green chemistry initiatives. Researchers are exploring methods to synthesize this compound using renewable feedstocks and environmentally benign catalysts. Such efforts are part of a broader movement towards sustainable chemical manufacturing practices that minimize ecological footprints while maintaining high product quality.
The compound's reactivity also makes it valuable in material science applications. Ethyl 2-ethoxypropanoate can be used as a monomer or co-monomer in polymer synthesis, contributing to the development of novel materials with tailored properties. These materials may find applications in coatings, adhesives, and specialty plastics, where specific functionalities are required.
In conclusion, ethyl 2-ethoxypropanoate (CAS No. 7737-40-8) is a multifaceted compound with significant implications across multiple industries. Its role as an intermediate in pharmaceutical synthesis, agrochemical production, and material science underscores its importance in modern chemistry. As research continues to uncover new applications and sustainable methods for its production, ethyl 2-ethoxypropanoate is poised to remain a key player in chemical innovation.
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